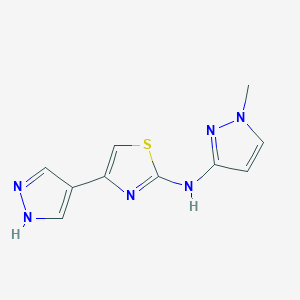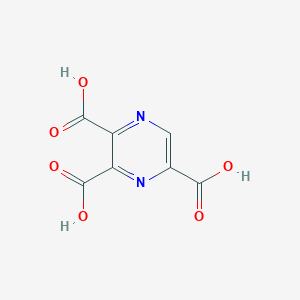
Pyrazine-2,3,5-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine-2,3,5-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₄N₂O₆. It is characterized by a pyrazine ring substituted with three carboxylic acid groups at the 2, 3, and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions: Pyrazine-2,3,5-tricarboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrazine with chloroacetic acid under basic conditions, followed by oxidation to introduce the carboxylic acid groups. Another method includes the decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
化学反応の分析
Types of Reactions: Pyrazine-2,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3,5,6-tetracarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products:
Oxidation: Pyrazine-2,3,5,6-tetracarboxylic acid.
Reduction: Pyrazine-2,3,5-tricarboxylic alcohol or aldehyde derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
Pyrazine-2,3,5-tricarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of pyrazine-2,3,5-tricarboxylic acid involves its ability to coordinate with metal ions through its carboxylic acid groups and nitrogen atoms. This coordination can lead to the formation of complex structures with unique properties. The compound’s interactions with biological targets are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
類似化合物との比較
Pyrazine-2,5-dicarboxylic acid: Similar in structure but with only two carboxylic acid groups.
Pyrazine-2,3,6-tricarboxylic acid: Differing in the position of the carboxylic acid groups.
Pyrazine-2,3,5,6-tetracarboxylic acid: Contains an additional carboxylic acid group compared to pyrazine-2,3,5-tricarboxylic acid.
Uniqueness: this compound is unique due to its specific arrangement of carboxylic acid groups, which allows for distinct coordination modes and the formation of diverse metal-organic frameworks. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and coordination chemistry .
特性
CAS番号 |
23046-95-9 |
|---|---|
分子式 |
C7H4N2O6 |
分子量 |
212.12 g/mol |
IUPAC名 |
pyrazine-2,3,5-tricarboxylic acid |
InChI |
InChI=1S/C7H4N2O6/c10-5(11)2-1-8-3(6(12)13)4(9-2)7(14)15/h1H,(H,10,11)(H,12,13)(H,14,15) |
InChIキー |
GUSGSZQOULDNJZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


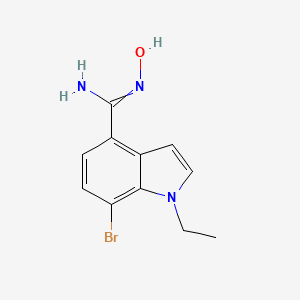

![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)
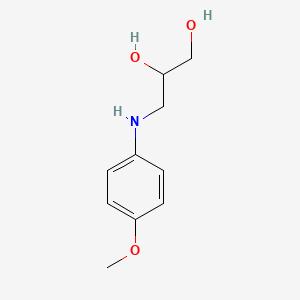
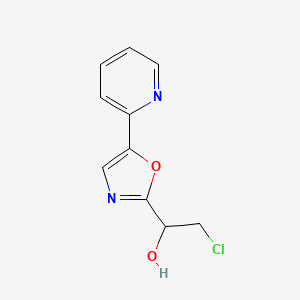

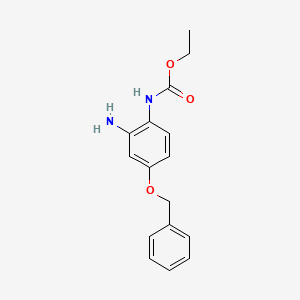

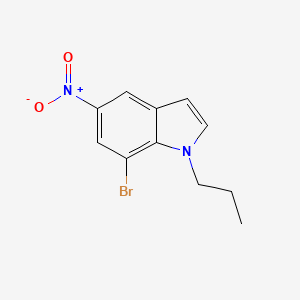
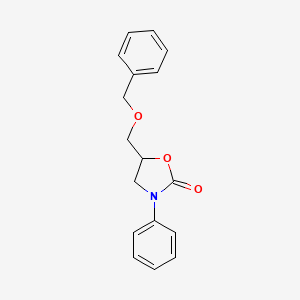
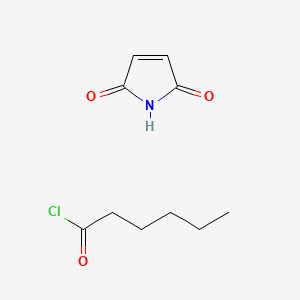
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
